Aqueous Solubility Enhancement of Bicyclo[3.1.1]heptane Core Over Aromatic Pyridine in Drug Context
Replacement of the pyridine ring in the antihistamine drug rupatidine with a 3-azabicyclo[3.1.1]heptane core increased aqueous solubility from 29 µM to 365 µM—a >12.5-fold improvement [1]. While this study used the 3-aza analog, the 3-thia scaffold present in the target compound introduces sulfur-specific electronic effects and hydrogen-bonding capacity (3 H-bond acceptors vs 2 in the parent bicyclo[3.1.1]heptane) that are expected to further modulate solubility and lipophilicity relative to both the pyridine baseline and the 3-aza comparator [2].
| Evidence Dimension | Aqueous solubility of bicyclo[3.1.1]heptane-containing drug analog vs aromatic parent |
|---|---|
| Target Compound Data | Not directly measured; scaffold-class representative: 365 µM (3-azabicyclo[3.1.1]heptane analog 52) |
| Comparator Or Baseline | Rupatadine (pyridine-containing parent): 29 µM |
| Quantified Difference | 12.6-fold increase in solubility |
| Conditions | Measured in aqueous buffer; see Dibchak et al. Angew. Chem. Int. Ed. 2023 |
Why This Matters
This order-of-magnitude solubility advantage for the bicyclo[3.1.1]heptane pharmacophore over aromatic pyridine makes the scaffold highly desirable for lead optimization where aqueous solubility is a critical developability parameter.
- [1] Dibchak D, Snisarenko M, Mishuk A, et al. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angew Chem Int Ed. 2023;62(39):e202304246. doi:10.1002/anie.202304246. View Source
- [2] PubChem. tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate (CID 102218592). Hydrogen Bond Acceptor Count: 3. XLogP3: 1.8. View Source
